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Compound of Interest

Compound Name: 3,5-Dimethylbenzoic acid

Cat. No.: B125875 Get Quote

An In-depth Technical Guide to the Structure Elucidation of 3,5-Dimethylbenzoic Acid

Introduction
3,5-Dimethylbenzoic acid (also known as Mesitylenic acid) is an aromatic carboxylic acid with

significant applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals,

and specialty polymers.[1][2] Its structural properties, influenced by the positioning of its two

methyl groups and the carboxylic acid function, dictate its reactivity and utility.[1][2] Accurate

structure elucidation is a critical prerequisite for its application in drug development and

materials science, ensuring identity, purity, and predictable behavior in synthetic pathways. This

guide provides a comprehensive overview of the analytical techniques and experimental data

used to confirm the molecular structure of 3,5-Dimethylbenzoic acid.

Molecular and Physical Properties
The fundamental identity and physical characteristics of 3,5-Dimethylbenzoic acid are

foundational to its analysis. It is a dimethylbenzoic acid where the two methyl groups are

situated at the 3 and 5 positions of the benzene ring.[3][4] It typically appears as a white to

light-yellow crystalline solid.[4] The compound is readily soluble in organic solvents like ethanol

and ether but has limited solubility in water.[1][5]
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Property Value Reference

IUPAC Name 3,5-dimethylbenzoic acid [3]

Synonyms
Mesitylenic acid, sym.-m-

Xylylic acid
[3]

CAS Number 499-06-9 [3][6][7]

Molecular Formula C₉H₁₀O₂ [3][6][7]

Molecular Weight 150.17 g/mol [3]

Appearance
White to light yellow crystalline

powder
[4]

Melting Point 169-171 °C [4]

Solubility
Soluble in methanol; slightly

soluble in water
[4][5]

Analytical Workflow for Structure Elucidation
The confirmation of 3,5-Dimethylbenzoic acid's structure is achieved through a multi-

technique analytical approach. This workflow ensures that orthogonal data sources are used to

build a conclusive and unambiguous structural assignment.
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Fig. 1: Workflow for the structure elucidation of 3,5-Dimethylbenzoic acid.

Spectroscopic Data and Analysis
Spectroscopy is the cornerstone of molecular structure elucidation, providing detailed

information about functional groups, connectivity, and the overall molecular framework.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of 3,5-Dimethylbenzoic acid shows characteristic absorptions for a carboxylic acid and a

substituted aromatic ring.
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Wavenumber (cm⁻¹) Assignment Functional Group

~3300 - 2500 (broad) O-H stretch Carboxylic Acid

~3080 - 3030 C-H stretch Aromatic

~2920 C-H stretch Methyl

~1700 - 1680 C=O stretch Carboxylic Acid

~1625 - 1465 C=C stretch Aromatic Ring

~1320 - 1210 C-O stretch Carboxylic Acid

~960 - 900 O-H bend Carboxylic Acid

Data interpreted from characteristic ranges for benzoic acid derivatives.[6][8]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

Sample Preparation: A small amount of 3,5-Dimethylbenzoic acid (1-2 mg) is finely ground

with ~200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

Pellet Formation: The mixture is transferred to a pellet-forming die and pressed under high

pressure (8-10 tons) to form a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A

background spectrum of air is recorded, followed by the sample spectrum. Data is typically

collected over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides precise information about the carbon-hydrogen framework of the

molecule. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are simplified and

highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum displays four distinct signals corresponding to the four types of non-

equivalent protons in the molecule.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.0 - 13.0 Singlet, broad 1H
Carboxylic Acid (-

COOH)

~7.70 Singlet 2H H-2, H-6 (Aromatic)

~7.20 Singlet 1H H-4 (Aromatic)

~2.35 Singlet 6H
Methyl (-CH₃) at C-3,

C-5

¹H NMR data sourced from literature.[9]

¹³C NMR Spectroscopy

The carbon NMR spectrum shows six signals, confirming the molecular symmetry where C-3

and C-5 are equivalent, as are C-2 and C-6.

Chemical Shift (δ, ppm) Assignment

~172 C=O (Carboxylic Acid)

~138 C-3, C-5

~135 C-4

~130 C-1

~128 C-2, C-6

~21 -CH₃ (Methyl)

¹³C NMR data sourced from literature.[9]

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of 3,5-Dimethylbenzoic acid is dissolved in

~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount
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of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).[10]

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, data is typically

acquired at 400 MHz. For ¹³C NMR, the acquisition frequency is typically 100 MHz.[9][10]

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and

baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the

solvent peak or TMS.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's

fragmentation pattern, further confirming its structure.

m/z Ion
Proposed Structure /
Fragment

150 [M]⁺ Molecular Ion (C₉H₁₀O₂)

133 [M-OH]⁺ Loss of hydroxyl radical

105 [M-COOH-H]⁺
Loss of carboxyl group and

hydrogen

91 [C₇H₇]⁺ Tropylium ion (rearranged)

Fragmentation data interpreted from NIST Mass Spectrometry Data Center.[3][7]

Experimental Protocol: Electron Ionization (EI-MS)

Sample Introduction: A small amount of the solid sample is introduced into the mass

spectrometer, typically via a direct insertion probe. The sample is heated to ensure

vaporization into the ion source.

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.[11]

Analysis: The resulting positively charged ions are accelerated and separated by a mass

analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
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Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum.

Synthesis Pathway Overview
A common laboratory and industrial synthesis of 3,5-Dimethylbenzoic acid involves the

oxidation of the corresponding xylene isomer, mesitylene (1,3,5-trimethylbenzene).

Mesitylene
(1,3,5-Trimethylbenzene)

3,5-Dimethylbenzoic Acid

Oxidation
(e.g., HNO₃ or O₂/Catalyst)

Click to download full resolution via product page

Fig. 2: Common synthesis route for 3,5-Dimethylbenzoic acid.

One documented method involves refluxing mesitylene with 30% nitric acid.[5] Alternative

industrial methods utilize catalytic oxidation with air or oxygen, often with catalysts like cobalt

acetate in an acetic acid solvent.[12][13]

Conclusion
The collective evidence from spectroscopic and physical analyses provides an unambiguous

confirmation of the structure of 3,5-Dimethylbenzoic acid. Mass spectrometry establishes the

correct molecular weight of 150.17 g/mol .[3] IR spectroscopy confirms the presence of key

functional groups: a carboxylic acid and a substituted aromatic ring.[6] Finally, ¹H and ¹³C NMR

spectroscopy provide a detailed map of the proton and carbon environments, confirming the

1,3,5-substitution pattern on the benzene ring. This comprehensive analytical approach is

essential for verifying the identity and purity of 3,5-Dimethylbenzoic acid for its use in

research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CAS 499-06-9: 3,5-Dimethylbenzoic acid | CymitQuimica [cymitquimica.com]

2. chemimpex.com [chemimpex.com]

3. 3,5-Dimethylbenzoic acid | C9H10O2 | CID 10356 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. 3,5-Dimethylbenzoic acid | 499-06-9 [chemicalbook.com]

5. prepchem.com [prepchem.com]

6. Benzoic acid, 3,5-dimethyl- [webbook.nist.gov]

7. Benzoic acid, 3,5-dimethyl- [webbook.nist.gov]

8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1
detecting ? functional groups present finger print for identification of benzoic acid image
diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

9. rsc.org [rsc.org]

10. rsc.org [rsc.org]

11. researchgate.net [researchgate.net]

12. CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents
[patents.google.com]

13. CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google Patents
[patents.google.com]

To cite this document: BenchChem. [3,5-Dimethylbenzoic acid structure elucidation].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125875#3-5-dimethylbenzoic-acid-structure-
elucidation]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b125875?utm_src=pdf-custom-synthesis
https://cymitquimica.com/cas/499-06-9/
https://www.chemimpex.com/products/21256
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dimethylbenzoic-acid
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8191872.htm
https://prepchem.com/synthesis-of-3-5-dimethylbenzoic-acid/
https://webbook.nist.gov/cgi/cbook.cgi?ID=C499069&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C499069&Mask=200
https://docbrown.info/page06/spectra2/benzoic-acid-ir.htm
https://docbrown.info/page06/spectra2/benzoic-acid-ir.htm
https://docbrown.info/page06/spectra2/benzoic-acid-ir.htm
https://www.rsc.org/suppdata/d0/cc/d0cc01363c/d0cc01363c1.pdf
https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://www.researchgate.net/publication/256730722_Dimethylbenzoic_acids_-_metabolites_of_trimethylbenzene
https://patents.google.com/patent/CN105085228A/en
https://patents.google.com/patent/CN105085228A/en
https://patents.google.com/patent/CN102336658A/en
https://patents.google.com/patent/CN102336658A/en
https://www.benchchem.com/product/b125875#3-5-dimethylbenzoic-acid-structure-elucidation
https://www.benchchem.com/product/b125875#3-5-dimethylbenzoic-acid-structure-elucidation
https://www.benchchem.com/product/b125875#3-5-dimethylbenzoic-acid-structure-elucidation
https://www.benchchem.com/product/b125875#3-5-dimethylbenzoic-acid-structure-elucidation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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